molecular formula C28H24FN7O2 B10831408 N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide

N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide

Cat. No.: B10831408
M. Wt: 509.5 g/mol
InChI Key: ARCOJIXZDJYBCH-UHFFFAOYSA-N
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Description

OM-153 is a potent and selective inhibitor of tankyrase, specifically targeting tankyrase 1 and tankyrase 2. These enzymes are part of the poly-ADP-ribose polymerase (PARP) family and play a crucial role in various cellular processes, including protein turnover and signaling pathways. OM-153 has shown significant potential in reducing WNT/β-catenin signaling and tumor progression, making it a promising candidate for cancer research .

Preparation Methods

The synthesis of OM-153 involves a series of chemical reactions, starting with the preparation of the core 1,2,4-triazole structure. The synthetic route typically includes the following steps:

Industrial production methods for OM-153 would likely involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.

Chemical Reactions Analysis

OM-153 undergoes several types of chemical reactions, including:

    Oxidation: OM-153 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of OM-153.

    Substitution: OM-153 can undergo substitution reactions where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.

Scientific Research Applications

OM-153 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

OM-153 exerts its effects by inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes catalyze the poly-ADP-ribosylation of target proteins, marking them for degradation by the ubiquitin-proteasome system. By inhibiting tankyrase, OM-153 stabilizes proteins such as AXIN1 and AXIN2, leading to the suppression of WNT/β-catenin signaling. This pathway is crucial in regulating cell proliferation and survival, and its dysregulation is implicated in various cancers .

Comparison with Similar Compounds

OM-153 is unique among tankyrase inhibitors due to its high potency and selectivity. Similar compounds include:

OM-153 stands out due to its improved pharmacokinetic profile, higher selectivity for tankyrase enzymes, and enhanced antitumor efficacy in preclinical models .

Properties

Molecular Formula

C28H24FN7O2

Molecular Weight

509.5 g/mol

IUPAC Name

N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide

InChI

InChI=1S/C28H24FN7O2/c1-2-38-19-10-11-23(32-16-19)27-35-34-26(36(27)24-9-4-3-7-21(24)29)17-14-18(15-17)33-28(37)20-6-5-8-22-25(20)31-13-12-30-22/h3-13,16-18H,2,14-15H2,1H3,(H,33,37)

InChI Key

ARCOJIXZDJYBCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=C6C(=CC=C5)N=CC=N6

Origin of Product

United States

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